Thiosulfonated sulfurized nitrophenols
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Overview
Description
Thiosulfonated sulfurized nitrophenols are a class of compounds identified by the Colour Index Constitution Number, C.I. 53196 . These compounds are known for their distinctive blue-black color and are soluble in water . They are primarily used as dyes and have significant applications in various industries.
Preparation Methods
Thiosulfonated sulfurized nitrophenols can be synthesized by reacting nitrosoaniline with sodium sulfide . During this reaction, nitrosoaniline is oxidized to nitrosobenzothiadiazole, which then reacts with sodium sulfide to form this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
Thiosulfonated sulfurized nitrophenols undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium sulfide and nitrosoaniline . The major products formed from these reactions are typically derivatives of nitrosobenzothiadiazole .
Scientific Research Applications
Thiosulfonated sulfurized nitrophenols have a wide range of applications in scientific research. They are used in chemistry for studying reaction mechanisms and as intermediates in the synthesis of other compounds . In biology, these compounds are used in various assays and staining techniques due to their distinctive color properties . In medicine, they are explored for their potential therapeutic effects . Industrially, they are used as dyes in textiles and other materials .
Mechanism of Action
The mechanism of action of thiosulfonated sulfurized nitrophenols involves their interaction with molecular targets and pathways within cells . These compounds can undergo oxidation and reduction reactions, which can affect cellular processes . The exact molecular targets and pathways involved are still under investigation, but they are believed to interact with various enzymes and proteins .
Comparison with Similar Compounds
Thiosulfonated sulfurized nitrophenols are unique due to their distinctive blue-black color and solubility in water . Similar compounds include other sulfurized dyes such as solubilized sulfur black 2 and leuco sulfur yellow 2 . These compounds share similar chemical properties but differ in their color and specific applications .
Biological Activity
Thiosulfonated sulfurized nitrophenols (TSNPs) represent a class of compounds that have garnered attention for their potential biological activities, particularly in antimicrobial and antioxidant applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with TSNPs.
Chemical Structure and Synthesis
This compound are characterized by the presence of a thiosulfinate or thiosulfonate group attached to a nitrophenolic structure. These compounds are synthesized through various chemical reactions involving sulfur-containing reagents and nitrophenols, which can modify their biological properties significantly.
The biological activity of TSNPs is largely attributed to their electrophilic sulfur atom, which can participate in thiol-disulfide exchange reactions with cellular thiols such as glutathione. This interaction can lead to the formation of reactive oxygen species (ROS), which are crucial in mediating oxidative stress within microbial cells. The resulting oxidative damage can disrupt vital metabolic pathways, including lipid biosynthesis and DNA integrity, making TSNPs effective against various pathogens.
Antimicrobial Activity
Research indicates that TSNPs exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : TSNPs have shown high efficacy against this pathogen, with minimum inhibitory concentration (MIC) values reported as low as 0.5 µg/mL for certain derivatives .
- Methicillin-resistant Staphylococcus aureus (MRSA) : Compounds derived from TSNPs demonstrated synergistic effects when combined with conventional antibiotics, enhancing their overall antibacterial activity .
Case Studies
- Antibacterial Efficacy : A study evaluated various TSNP derivatives against clinical isolates of MRSA. The results indicated that specific structural modifications, such as increasing the length of alkyl chains attached to the sulfur atom, enhanced antibacterial potency significantly .
- Oxidative Stress Induction : Another investigation focused on the ability of TSNPs to induce oxidative stress in bacterial cells. The study found that exposure to these compounds led to increased levels of ROS, which correlated with reduced bacterial viability .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of selected this compound:
Compound Name | Structure Type | MIC (µg/mL) | Target Pathogen | Mechanism of Action |
---|---|---|---|---|
S,S'-bis(isopropoxy) disulfide | Disulfide | 0.5 | MRSA | Inhibition of fatty acid biosynthesis |
S,S'-bis(phenylamino) disulfide | Disulfide | 1 | Francisella tularensis | Induction of oxidative stress |
Para-nitrophenyl thiosulfinate | Thiosulfinate | 2 | E. coli | Disruption of metabolic pathways |
Toxicological Profile
While exploring the biological activity of TSNPs, it is essential to consider their toxicological profiles. Studies on nitrophenols indicate potential genotoxic effects; however, the specific toxicity associated with TSNPs remains an area requiring further investigation .
Properties
CAS No. |
1326-86-9 |
---|---|
Molecular Formula |
C12H8Cl3NO2S |
Molecular Weight |
0 |
Origin of Product |
United States |
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